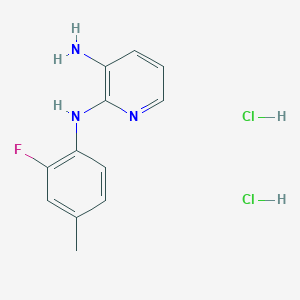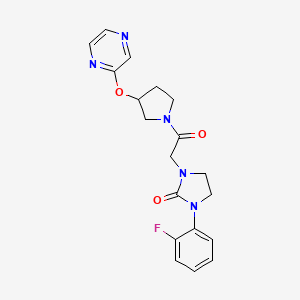![molecular formula C17H24F3N5O B2691446 1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide CAS No. 2034537-67-0](/img/structure/B2691446.png)
1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound was described in a study . The process involved using 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU, 1.5 mmol) as a condensing agent. 2-methyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine (1 mmol) was further reacted with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1 mmol) under DIPEA/DMF (2.5 mmol/10 mL) at room temperature .Molecular Structure Analysis
The molecular structure of a similar compound was analyzed in a study . The compound was found to be monoclinic, with a = 9.9491 (11) Å, b = 18.1523 (17) Å, c = 11.7703 (15) Å, β = 113.473 (14)°, V = 1949.8 (4) Å^3, Z = 4, Rgt (F) = 0.0606, wRref (F2) = 0.1876, T = 169.99 (10) K .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound were analyzed in a study . The compound was found to have a density of 1.40±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Anti-angiogenic and DNA Cleavage Activities
Compounds with structural similarities to the one mentioned have been synthesized and characterized, revealing significant anti-angiogenic and DNA cleavage activities. These activities suggest potential applications in cancer treatment, as blocking blood vessel formation (angiogenesis) can starve tumors of nutrients, and DNA cleavage can induce cancer cell death. The presence of specific electron-donating and withdrawing groups within these compounds influences their potency as anticancer agents by modulating their anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Metabolism and Pharmacokinetics
Studies on the metabolism of related antineoplastic (cancer-fighting) tyrosine kinase inhibitors have identified primary metabolic pathways in humans, including N-demethylation and amide hydrolysis. Understanding these metabolic pathways is crucial for drug development, as it aids in optimizing drug design for improved efficacy and reduced toxicity (Aishen Gong et al., 2010).
Synthesis of Novel Heterocyclic Compounds
Research has also focused on the synthesis of novel heterocyclic compounds derived from similar chemical frameworks, with applications ranging from anti-inflammatory and analgesic agents to antimicrobial activities. These compounds' ability to inhibit cyclooxygenase enzymes and their potential as COX-2 selective inhibitors highlight their therapeutic value in treating pain and inflammation (A. Abu‐Hashem et al., 2020).
Inhibition of Soluble Epoxide Hydrolase
Discovery efforts have led to the identification of inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. By targeting this enzyme, derived compounds could offer new therapeutic strategies for conditions influenced by epoxide hydrolases, demonstrating the compound's relevance in drug discovery and development (R. Thalji et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Propiedades
IUPAC Name |
1-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N5O/c1-24-6-2-3-12(10-24)16(26)23-13-4-7-25(8-5-13)15-9-14(17(18,19)20)21-11-22-15/h9,11-13H,2-8,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJITAPHVNBPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyclopropylmethyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2691364.png)
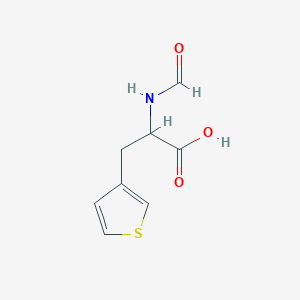
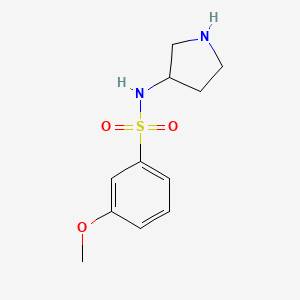

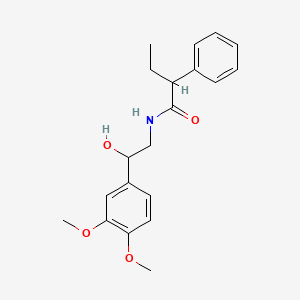

![(3,4-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691372.png)
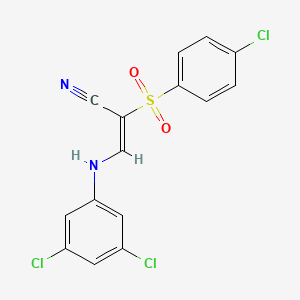
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2691377.png)

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2691381.png)
